3-Chloro-2,6-difluoro-5-iodopyridine

Catalog No.
S13009620
CAS No.
685517-74-2
M.F
C5HClF2IN
M. Wt
275.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,6-difluoro-5-iodopyridine

CAS Number

685517-74-2

Product Name

3-Chloro-2,6-difluoro-5-iodopyridine

IUPAC Name

3-chloro-2,6-difluoro-5-iodopyridine

Molecular Formula

C5HClF2IN

Molecular Weight

275.42 g/mol

InChI

InChI=1S/C5HClF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H

InChI Key

LKJLDDHSOWQBER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1I)F)F)Cl

3-Chloro-2,6-difluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5HClF2INC_5HClF_2IN and a molecular weight of 275.42 g/mol. This compound features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, specifically at the 3, 2, 6, and 5 positions respectively. The unique arrangement of these halogen substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in various chemical and biological applications.

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions. This allows for the modification of the compound's structure to create derivatives with potentially different properties.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, leading to the formation of various derivatives depending on the reagents and conditions used.

Research indicates that 3-Chloro-2,6-difluoro-5-iodopyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential use in drug discovery, especially in designing anticancer and antiviral agents. The halogen substituents can interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking, which influence its reactivity and biological efficacy .

The synthesis of 3-Chloro-2,6-difluoro-5-iodopyridine typically involves halogenation reactions. Common methods include:

  • Halogen Dance Reaction: This method utilizes organic lithium bases like lithium diisopropylamide to facilitate the migration of halides to specific positions on the pyridine ring.
  • Palladium-Catalyzed Halogenation: This approach involves the reaction of pyridine derivatives in organic solvents under palladium catalysis, optimizing conditions for higher yields.

Industrial production often employs large-scale halogenation techniques that ensure efficient synthesis with high purity and consistency.

3-Chloro-2,6-difluoro-5-iodopyridine has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Biology: The compound is utilized in developing bioactive molecules and pharmaceuticals.
  • Medicine: It is explored for potential applications in drug discovery, particularly for anticancer and antiviral therapies.
  • Industry: The compound finds use in producing agrochemicals, dyes, and advanced materials.

Studies have shown that 3-Chloro-2,6-difluoro-5-iodopyridine interacts with specific molecular targets through various mechanisms. These interactions often involve hydrogen bonding and hydrophobic contacts with protein surfaces, influencing its binding affinity and biological activity. For example, modifications to the pyridine ring have been shown to enhance binding affinity in certain biological assays .

Several compounds share structural similarities with 3-Chloro-2,6-difluoro-5-iodopyridine. Key examples include:

Compound NameStructural Differences
2,6-Difluoro-3-iodopyridineLacks chlorine atom
3-Chloro-2,6-difluoro-4-iodopyridineIodine atom is in a different position
3-Bromo-2,6-difluoro-5-iodopyridineContains bromine instead of chlorine

Uniqueness

The uniqueness of 3-Chloro-2,6-difluoro-5-iodopyridine lies in its specific arrangement of halogen atoms. This configuration imparts distinct chemical properties that may not be replicated by similar compounds. Its unique reactivity profile makes it particularly valuable for applications where other compounds may not perform as effectively .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

274.88103 g/mol

Monoisotopic Mass

274.88103 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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